

A Comparative Kinetic Study of Butyl Methanesulfonate and Ethyl Methanesulfonate

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Compound of Interest

Compound Name: *Butyl methanesulfonate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of **butyl methanesulfonate** (BMS) and ethyl methanesulfonate (EMS), two alkylating agents of significant interest in chemical research and pharmacology. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the reactivity and mechanistic profiles of these compounds.

Introduction

Butyl methanesulfonate and ethyl methanesulfonate are alkyl methanesulfonate esters known for their ability to introduce butyl and ethyl groups, respectively, into nucleophilic substrates. Their utility as alkylating agents is underscored by their applications in organic synthesis and as model compounds in genotoxicity and carcinogenicity studies.^[1] The reactivity of these esters is primarily governed by the nature of the alkyl group and the reaction conditions, which dictate the operative reaction mechanism, typically nucleophilic substitution (SN1/SN2) or elimination (E1/E2).

Kinetic Data Comparison

The following tables summarize key kinetic parameters for **butyl methanesulfonate** and ethyl methanesulfonate under different reaction conditions.

Table 1: Gas-Phase Elimination Kinetics

Compound	Arrhenius Equation (log k, s ⁻¹)	Activation Energy (kJ mol ⁻¹)
Ethyl Methanesulfonate	$(12.18 \pm 0.12) - (171.7 \pm 1.3) / (2.303 \text{ RT})$	171.7 ± 1.3
n-Butyl Methanesulfonate	$(12.16 \pm 0.20) - (168.7 \pm 2.3) / (2.303 \text{ RT})$	168.7 ± 2.3

Data from a study on the gas-phase elimination of primary alkyl methanesulfonates, suggesting an intimate ion pair mechanism.

Table 2: Hydrolysis Kinetics

Compound	Condition	Rate Constant (k)
Ethyl Methanesulfonate	Water at 25°C	$2.35 \times 10^{-4} \text{ min}^{-1}$
Ethyl Methanesulfonate	Undiluted parenteral drug product at 25°C	$67.4 \times 10^{-4} \text{ min}^{-1}$
Ethyl Methanesulfonate	Diluted parenteral drug product at 25°C	$1.32 \times 10^{-4} \text{ min}^{-1}$

Data from a study on the hydrolysis of ethyl methanesulfonate in a pharmaceutical formulation.

[2] The hydrolysis was found to follow pseudo-first-order kinetics.[2]

Mechanistic Discussion

The reactivity of alkyl methanesulfonates in nucleophilic substitution reactions is a key aspect of their chemical behavior. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, depending on the structure of the alkyl group, the nature of the nucleophile, the solvent, and the leaving group.

Ethyl methanesulfonate, a primary alkyl sulfonate, is known to react via a mixed SN1/SN2 mechanism.[1] The primary nature of the ethyl group favors the SN2 pathway, involving a backside attack by the nucleophile. However, the good leaving group character of the mesylate

anion can also promote the formation of a carbocation intermediate, leading to an SN1 component.

For **n-butyl methanesulfonate**, also a primary alkyl sulfonate, a similar mixed SN1/SN2 mechanism is expected. However, the longer butyl chain may introduce steric hindrance, which could slightly disfavor the SN2 pathway compared to the ethyl analogue. The relative contribution of each mechanism will be highly dependent on the specific reaction conditions.

In the gas phase, the elimination reactions of primary alkyl methanesulfonates are suggested to proceed through an intimate ion pair type of mechanism.

Experimental Protocols

1. Gas-Phase Elimination Kinetics

The kinetic data for the gas-phase elimination of butyl and ethyl methanesulfonate were determined using a static manometric method. The experimental setup consists of a Pyrex reaction vessel maintained at a constant temperature. The reaction progress is monitored by measuring the pressure increase resulting from the formation of gaseous products. The rate constants are determined from the initial slopes of the pressure-time curves. To ensure the reaction is unimolecular, the experiments are often conducted in the presence of a radical chain suppressor, such as cyclohexene.

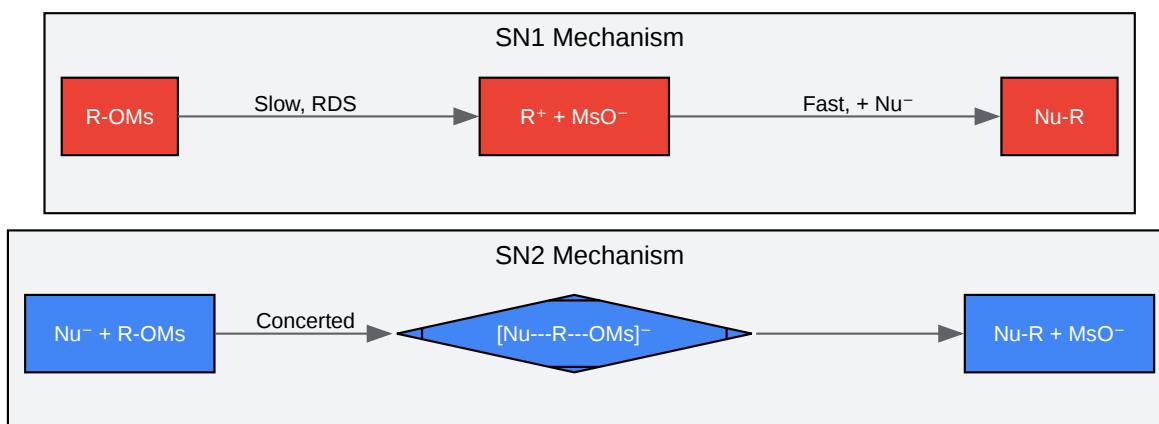
2. Quantification of Alkyl Methanesulfonates by Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the quantitative analysis of alkyl methanesulfonates in various matrices involves GC-MS.

- **Sample Preparation:** The analyte is typically extracted from the sample matrix using a suitable organic solvent, such as dichloromethane.
- **GC Separation:** A capillary column, such as a DB-624 or DB-5, is used to separate the alkyl methanesulfonates. The oven temperature is programmed to achieve optimal separation. For instance, an initial temperature of 110°C held for a period, followed by a ramp to a higher temperature.

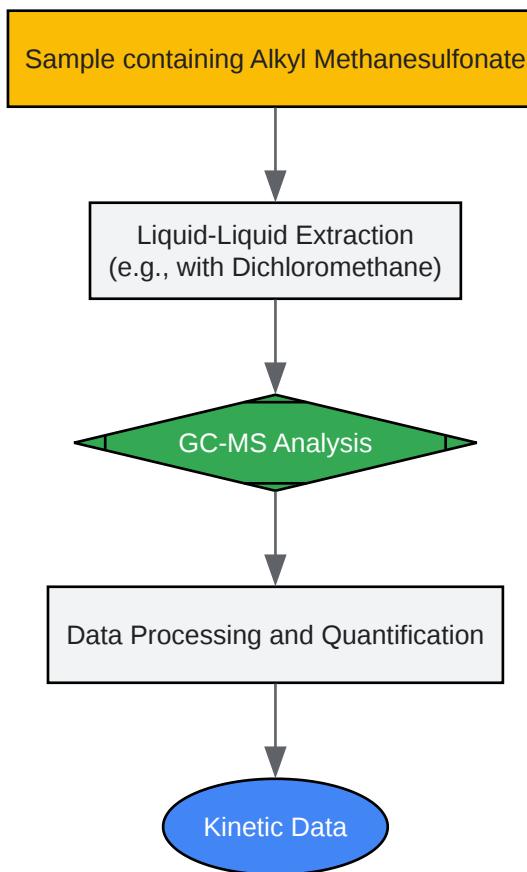
- **MS Detection:** The mass spectrometer is operated in either selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection. The choice of ions to monitor is based on the mass spectra of the target compounds. For ethyl methanesulfonate, characteristic ions might be monitored for quantification.
- **Quantification:** Calibration curves are generated using standard solutions of the alkyl methanesulfonates at known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Visualizations



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Caption: SN1 and SN2 reaction pathways for alkyl methanesulfonates.



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